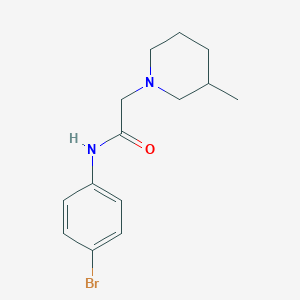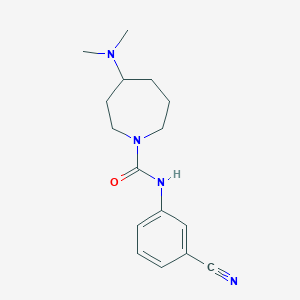![molecular formula C21H25NO2 B5269595 3-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B5269595.png)
3-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butylphenyl group, a methylprop-2-enoyl group, and a dihydropyridin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylphenyl group: This step involves the alkylation of phenyl compounds with tert-butyl halides under Friedel-Crafts alkylation conditions.
Introduction of the methylprop-2-enoyl group: This can be achieved through a Claisen condensation reaction between an ester and a ketone, followed by dehydration to form the enoyl group.
Construction of the dihydropyridin-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyridin-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enoyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butylphenyl group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
3-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
Generating reactive intermediates: Leading to oxidative stress or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: Known for its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
4-tert-Butylphenyl derivatives: Various compounds with similar structural motifs but different functional groups.
Uniqueness
3-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-13-11-15(3)22-20(24)18(13)19(23)14(2)12-16-7-9-17(10-8-16)21(4,5)6/h7-12H,1-6H3,(H,22,24)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKRIFIDIBLKN-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=C(C=C2)C(C)(C)C)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5269518.png)
![N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5269521.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]prop-2-enenitrile](/img/structure/B5269535.png)
![(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)prop-2-enenitrile](/img/structure/B5269543.png)
![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(2-FURYL)-7-[(E)-1-(2-FURYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B5269548.png)

![9-[3-(2-methoxyphenyl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5269576.png)
![methyl 2-({2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5269583.png)
![4-[5-[(E)-[6-ethoxycarbonyl-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5269586.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5269590.png)
![N-[4-(phenylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5269600.png)

![(Z)-1-(4-bromophenyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one](/img/structure/B5269615.png)
![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3,4-dichlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5269619.png)
